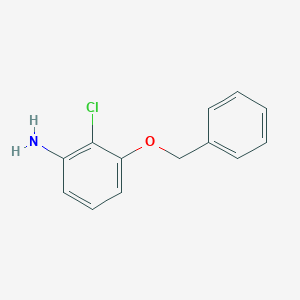
3-(Benzyloxy)-2-chloroaniline
描述
3-(Benzyloxy)-2-chloroaniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzyloxy)-2-chloroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClN\O
Molecular Weight: 235.69 g/mol
CAS Number: 81912-33-6
The compound features a chloro group and a benzyloxy moiety attached to an aniline structure, which is significant for its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity: The presence of the chloro group enhances the compound's ability to disrupt bacterial cell walls, making it effective against various gram-positive bacteria.
- Cytotoxic Effects: Studies indicate that this compound can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Recent studies have shown that this compound demonstrates significant antimicrobial properties. A comparative analysis with other compounds revealed its effectiveness against:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Mycobacterium tuberculosis | 32 µg/mL |
These findings suggest that the compound may serve as a potent alternative to conventional antibiotics, especially against resistant strains.
Cytotoxicity in Cancer Cells
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest at G1 phase | |
| A549 (lung cancer) | 20 | Activation of caspases |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of various substituted anilines, including this compound. The results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections . -
Cytotoxicity Assessment:
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy .
属性
IUPAC Name |
2-chloro-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQMYHQFXHDKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648303 | |
| Record name | 3-(Benzyloxy)-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81912-33-6 | |
| Record name | 3-(Benzyloxy)-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















